REACTION_CXSMILES
|
[C:1](OCC)(=S)C(N)=O.[CH:9]([C:12]1[N:13]=[C:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[S:15][CH:16]=1)([CH3:11])[CH3:10]>>[CH2:20]([O:19][C:17]([C:14]1[S:15][CH:16]=[C:12]([CH:9]2[CH2:11][CH2:1][CH2:10]2)[N:13]=1)=[O:18])[CH3:21]
|
Name
|
|
Quantity
|
21.41 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)N)(=S)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)C1CCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |